molecular formula C16H18N2O2S2 B2873953 3-(4-(Methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one CAS No. 1797905-07-7

3-(4-(Methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one

Cat. No.: B2873953
CAS No.: 1797905-07-7
M. Wt: 334.45
InChI Key: NTVKLQUAJHEQCE-UHFFFAOYSA-N
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Description

3-(4-(Methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one is a complex organic compound that features a combination of aromatic, thiazole, and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under basic conditions.

    Azetidine ring formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.

    Coupling reactions: The final step involves coupling the thiazole and azetidine intermediates with the 4-(methylthio)phenyl group through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

3-(4-(Methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-(Methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one: shares structural similarities with other compounds containing thiazole and azetidine rings.

    Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Azetidine derivatives: Studied for their potential in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-21-14-5-2-12(3-6-14)4-7-15(19)18-10-13(11-18)20-16-17-8-9-22-16/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVKLQUAJHEQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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